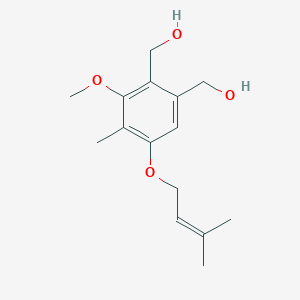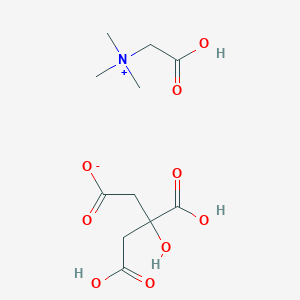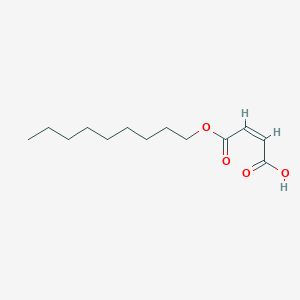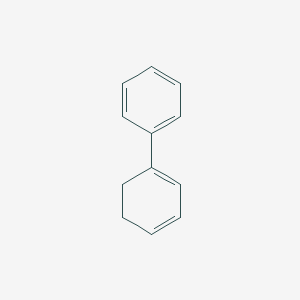
Benzene, 1,3-cyclohexadienyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,3-cyclohexadienyl- is a chemical compound that is commonly known as benzene. It is a colorless liquid that has a sweet odor. Benzene is widely used in various industries such as the production of plastics, rubber, and synthetic fibers. However, benzene is also known to be a carcinogen and exposure to it can cause various health problems.
Mécanisme D'action
Benzene is metabolized in the liver to form reactive intermediates that can bind to DNA and cause mutations. This can lead to the development of cancer. Benzene can also cause damage to the bone marrow, which can result in the development of leukemia and other blood disorders.
Effets Biochimiques Et Physiologiques
Benzene can cause damage to the DNA, which can lead to mutations and the development of cancer. It can also cause damage to the bone marrow, which can result in the development of leukemia and other blood disorders. Benzene exposure can also cause damage to the immune system, reproductive system, and nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
Benzene is widely used in laboratory experiments as a solvent and as a starting material for the synthesis of other compounds. However, due to its carcinogenic properties, it is important to handle benzene with care and to use appropriate safety measures when working with it.
Orientations Futures
There are several future directions for research on benzene. One area of research is the development of safer alternatives to benzene in various industries. Another area of research is the development of biomarkers for benzene exposure and the identification of genetic factors that may increase susceptibility to benzene-induced cancer. Additionally, research is needed to better understand the mechanisms of benzene-induced toxicity and to develop effective treatments for benzene-induced diseases.
Conclusion
Benzene is a chemical compound that is widely used in various industries but is also known to be a carcinogen and can cause various health problems. It is important to handle benzene with care and to use appropriate safety measures when working with it. Further research is needed to develop safer alternatives to benzene, to better understand the mechanisms of benzene-induced toxicity, and to develop effective treatments for benzene-induced diseases.
Méthodes De Synthèse
Benzene is produced through the process of catalytic reforming of naphtha, which is a crude oil derivative. This process involves the use of a catalyst such as platinum or rhenium to convert the hydrocarbons in naphtha into benzene and other aromatic compounds.
Applications De Recherche Scientifique
Benzene has been extensively studied for its potential health effects. It is known to be a carcinogen and exposure to it can cause leukemia and other blood disorders. Benzene is also known to cause damage to the immune system, reproductive system, and nervous system. Therefore, benzene is a subject of research in the fields of toxicology, environmental health, and occupational health.
Propriétés
Numéro CAS |
15619-32-6 |
|---|---|
Nom du produit |
Benzene, 1,3-cyclohexadienyl- |
Formule moléculaire |
C12H12 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
cyclohexa-1,3-dien-1-ylbenzene |
InChI |
InChI=1S/C12H12/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-5,7-9H,6,10H2 |
Clé InChI |
WABIKPGZJAHEHK-UHFFFAOYSA-N |
SMILES |
C1CC(=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
C1CC(=CC=C1)C2=CC=CC=C2 |
Synonymes |
1,3-Cyclohexadien-1-ylbenzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



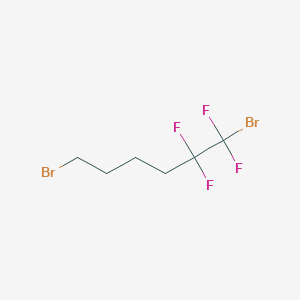
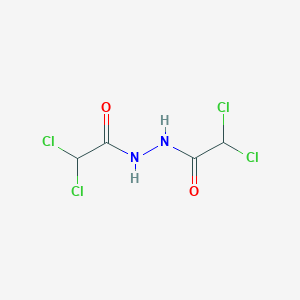
![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)
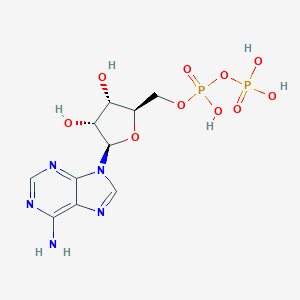
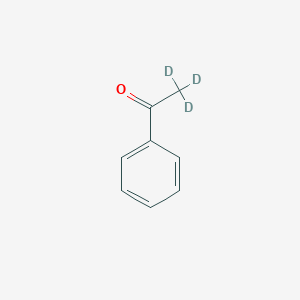
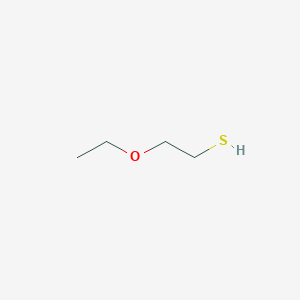
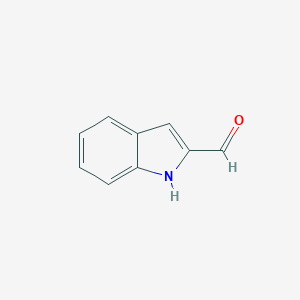
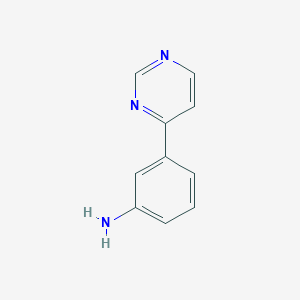
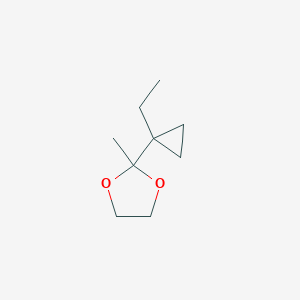
![Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-](/img/structure/B100855.png)
![2-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B100859.png)
